B-Casomorphin Bovine Acetate originates from the enzymatic digestion of beta-casein, particularly from the A1 variant of beta-casein, which has been shown to produce different casomorphin peptides compared to the A2 variant. The presence of histidine at position 67 in A1 beta-casein makes it susceptible to proteolytic cleavage, leading to the release of bioactive peptides such as B-Casomorphin-7, which is a prominent member of this group .
The synthesis of B-Casomorphin Bovine Acetate typically involves the enzymatic hydrolysis of beta-casein. This can be achieved through various methods, including:
Technical details include controlling pH and temperature to optimize enzyme activity during digestion, which significantly affects the yield and profile of released peptides .
B-Casomorphin Bovine Acetate has a specific amino acid sequence that characterizes its structure. The peptide consists of a sequence derived from beta-casein, typically represented as follows:
The molecular weight of B-Casomorphin Bovine Acetate is approximately 843.94 g/mol. Its structure allows it to interact with opioid receptors effectively, influencing its biological activity .
B-Casomorphin Bovine Acetate undergoes various chemical reactions in biological systems:
Technical details regarding these reactions include enzyme kinetics and substrate specificity that determine how effectively B-Casomorphin is metabolized in vivo.
The mechanism by which B-Casomorphin Bovine Acetate exerts its effects involves several pathways:
Studies have demonstrated that low concentrations of casomorphins can suppress lymphocyte proliferation, while higher concentrations may enhance immune activity, indicating a dose-dependent effect on immune modulation .
Relevant data indicate that changes in pH can significantly alter its structural conformation and activity .
B-Casomorphin Bovine Acetate has several scientific applications:
BCMs comprise 4–11 amino acid residues (Table 1). BCM-7 (Tyr-Pro-Phe-Pro-Gly-Pro-Ile) is the minimal sequence retaining full opioid activity. Its stability against proteolytic degradation arises from three proline residues, which confer structural rigidity and resistance to digestive enzymes. The acetate counterion in synthetic preparations improves solubility in aqueous buffers and prevents aggregation. BCM-7’s secondary structure adopts a type II β-turn stabilized by hydrogen bonding between Gly⁵ and Ile⁷, critical for receptor docking. Longer peptides like BCM-9 (Tyr-Pro-Phe-Pro-Gly-Pro-Ile-Pro-Asn) exhibit reduced opioid potency but may modulate immune responses [3] [6] [9].
Table 1: β-Casomorphin Peptides from Bovine β-Casein
Peptide | Amino Acid Sequence | Position in β-Casein | Molecular Weight (g/mol) |
---|---|---|---|
BCM-4 | Tyr-Pro-Phe-Pro | 60–63 | 523.6 |
BCM-5 | Tyr-Pro-Phe-Pro-Gly | 60–64 | 594.7 |
BCM-7 | Tyr-Pro-Phe-Pro-Gly-Pro-Ile | 60–66 | 789.9 |
BCM-9 | Tyr-Pro-Phe-Pro-Gly-Pro-Ile-Pro-Asn | 60–68 | 1,028.1 |
The release of BCM-7 is genetically determined by a single-nucleotide polymorphism (SNP) in the bovine CSN2 gene (Chr 6). This SNP causes a Pro⁶⁷→His substitution in β-casein:
Global allele frequencies vary by breed: Holstein-Friesian cattle exhibit A1 frequencies of 0.25–0.51, whereas Guernsey and Jersey breeds predominantly carry A2 (A1 frequency: 0.04–0.14). African and Asian cattle retain ancestral A2 alleles (frequency >0.82) [2] [5] [7].
Table 2: β-Casein A1 Allele Frequency in Dairy Cattle Breeds
Breed | A1 Allele Frequency | Geographic Prevalence |
---|---|---|
Holstein-Friesian | 0.25–0.51 | Global |
Jersey | 0.04–0.14 | UK, Denmark, New Zealand |
Danish Red | 0.72 | Denmark |
Guernsey | 0.06 | UK, Channel Islands |
African Ankole | 0.16 | East Africa |
BCMs were first isolated in 1979 by Brantl et al., who identified opioid activity in enzymatic digests of bovine β-casein. Sequential characterization revealed:
Notably, human intestinal aspirates after milk consumption contain BCM-7 immunoreactive material, confirming in vivo release [4].
BCM-7 acetate binds preferentially to μ-opioid receptors (MOR) in the central nervous system and gastrointestinal tract. Key interactions include:
Table 3: Opioid Receptor Affinity of β-Casomorphin Peptides
Peptide | μ-Opioid Receptor IC₅₀ (nM) | δ-Opioid Receptor IC₅₀ (nM) | κ-Opioid Receptor IC₅₀ (nM) |
---|---|---|---|
BCM-5 | 8.2 | 521 | >1,000 |
BCM-7 | 14.7 | 890 | >1,000 |
BCM-9 | 112 | >1,000 | >1,000 |
BCM-7’s interaction with toll-like receptor 4 (TLR4) may additionally modulate immune responses, independent of opioid pathways [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9